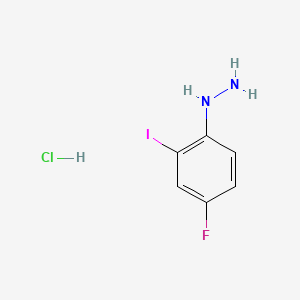
(4-Fluoro-2-iodophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2I. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively. This compound is commonly used in various chemical reactions and has applications in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method is the iodination of 4-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is carried out in an organic solvent such as acetic acid or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluoro-2-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylhydrazines.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include aniline derivatives.
Aplicaciones Científicas De Investigación
(4-Fluoro-2-iodophenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, making it useful in drug development and biochemical research.
Comparación Con Compuestos Similares
- 4-Fluorophenylhydrazine hydrochloride
- 4-Iodophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
Comparison: (4-Fluoro-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers a distinct combination of electronic and steric effects, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C6H7ClFIN2 |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
(4-fluoro-2-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
Clave InChI |
MTXIJOFHHFVXKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)I)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


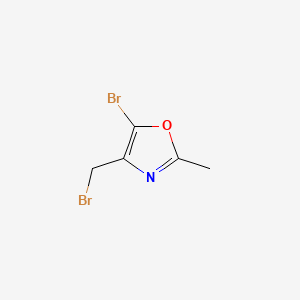
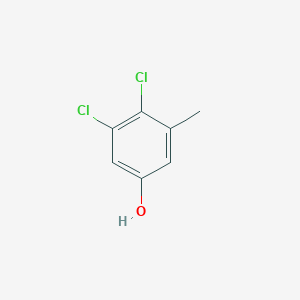
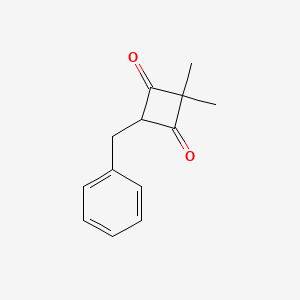
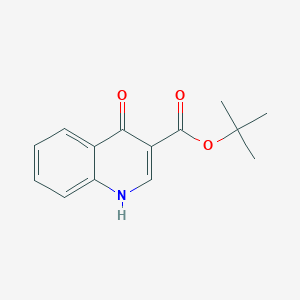
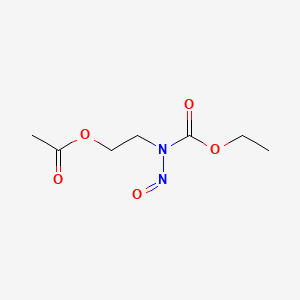

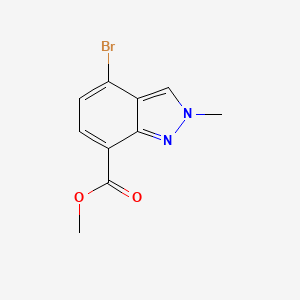
![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
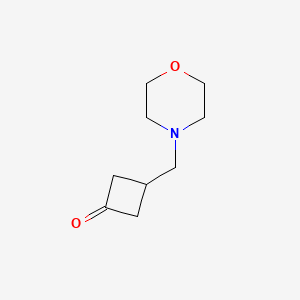
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
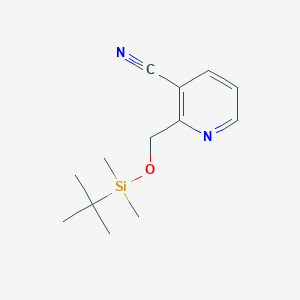
![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
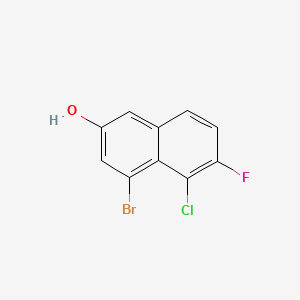
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)
